![molecular formula C24H24N2O3S B2575549 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 954640-53-0](/img/structure/B2575549.png)
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C24H24N2O3S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Potential Applications in Medicinal Chemistry
Cystic Fibrosis Treatment
Sulfamoyl-4-oxoquinoline-3-carboxamides have been synthesized for correcting defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is crucial for cystic fibrosis therapy. Compounds with submicromolar potency were obtained, indicating their potential as correctors for defective DeltaF508-CFTR gating (Suen et al., 2006).
Cancer Research
A series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines have been identified as potent histone deacetylase (HDAC) inhibitors, demonstrating cytotoxicity to PC-3 cells and marked anti-HDAC and antiproliferative activity. This suggests their potential as prostate cancer inhibitors (Liu et al., 2015).
Enantioselective Syntheses
Organocatalytic enantioselective Pictet-Spengler reactions have been utilized for the syntheses of 1-substituted 1,2,3,4-tetrahydroisoquinolines, highlighting the importance of such compounds in the synthesis of natural products and synthetic drugs. This methodology enables the synthesis of biologically active compounds with high enantiomeric purity (Mons et al., 2014).
Neurodegenerative Diseases
Compounds similar to the query have been synthesized and evaluated for their inhibitory potency against phenylethanolamine N-methyltransferase (PNMT), indicating potential applications in the treatment of neurodegenerative diseases (Grunewald et al., 2005).
属性
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-2-30(28,29)26-15-14-20-12-13-23(16-22(20)17-26)25-24(27)21-10-8-19(9-11-21)18-6-4-3-5-7-18/h3-13,16H,2,14-15,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYXUKKXLIYQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Chlorophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2575466.png)
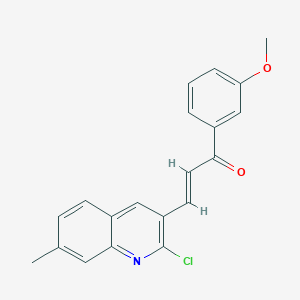

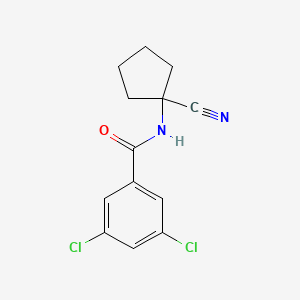

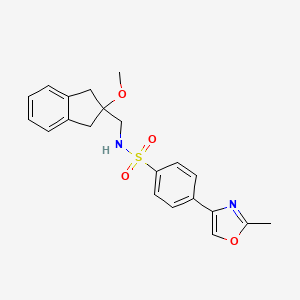

![N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2575479.png)
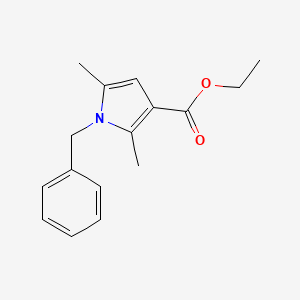
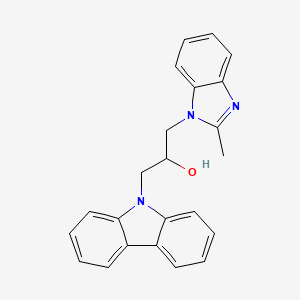
![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2575483.png)
![1-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2575485.png)
![3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2575487.png)
![Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2575488.png)